molecular formula C11H14INO2 B8501181 O-3-iodophenyl N,N-diethylcarbamate

O-3-iodophenyl N,N-diethylcarbamate

Cat. No.: B8501181
M. Wt: 319.14 g/mol
InChI Key: HPCXIJSVERVGTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-3-iodophenyl N,N-diethylcarbamate is a chemical compound with the molecular formula C₁₁H₁₄INO₂ and a molecular weight of 319.139 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes an iodine atom attached to a phenyl ring and a diethylcarbamate group.

Preparation Methods

The synthesis of O-3-iodophenyl N,N-diethylcarbamate involves several steps. One common method includes the reaction of 3-iodophenol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at a controlled temperature to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

O-3-iodophenyl N,N-diethylcarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted phenyl diethylcarbamates and other derivatives .

Scientific Research Applications

O-3-iodophenyl N,N-diethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of O-3-iodophenyl N,N-diethylcarbamate involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. The diethylcarbamate group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function .

Properties

Molecular Formula

C11H14INO2

Molecular Weight

319.14 g/mol

IUPAC Name

(3-iodophenyl) N,N-diethylcarbamate

InChI

InChI=1S/C11H14INO2/c1-3-13(4-2)11(14)15-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3

InChI Key

HPCXIJSVERVGTI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC(=CC=C1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of NaH (1.09 g, 45.47 mmol), in THF (23 mL), a solution of 3-iodophenol (5.00 g, 22.73 mmol), in THF (5.70 mL) was drop wise added at room temperature. After stirring the reaction mixture for 2 h. N,N-diethylcarbamoyl chloride (6.17 g, 45.47 mmol) in THF (8 mL) was added. Stirring was continued for another 8 h. Usual aqueous work up gave the crude carbamate which was purified by column chromatography (eluent: hexane/EtOAc) on silica gel to afford compound b.
Name
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
6.17 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
Quantity
23 mL
Type
solvent
Reaction Step Four
Name
Quantity
5.7 mL
Type
solvent
Reaction Step Five

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